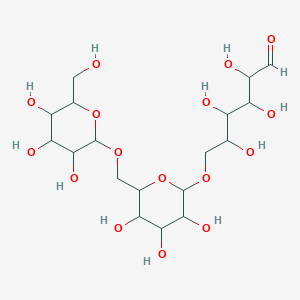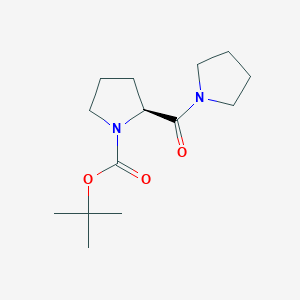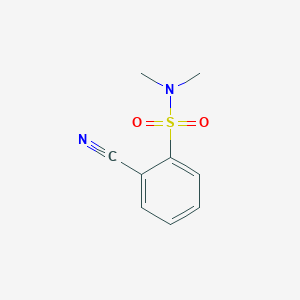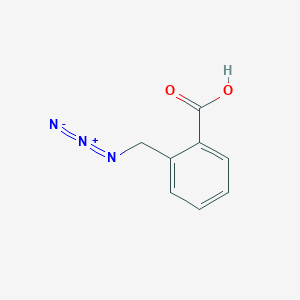
2-(azidomethyl)benzoic Acid
Übersicht
Beschreibung
2-(azidomethyl)benzoic Acid is an organic compound . It is described by the molecular formula C8H7N3O2 .
Molecular Structure Analysis
The molecular structure of 2-(azidomethyl)benzoic Acid consists of a benzene ring attached to a carboxyl group and an azidomethyl group .Chemical Reactions Analysis
While specific chemical reactions involving 2-(azidomethyl)benzoic Acid are not available, it’s worth noting that azides are generally reactive. They can participate in various reactions such as Staudinger reactions, Curtius rearrangements, and click chemistry .Physical And Chemical Properties Analysis
2-(azidomethyl)benzoic Acid has a molecular weight of 177.16 g/mol . Unfortunately, specific information about its physical properties such as melting point, boiling point, and density was not found.Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
- Application Summary: 2-(azidomethyl)benzoic Acid and its derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
2. Protective Group
- Application Summary: A new method for the preparation of 2-(azidomethyl)benzoic Acid as a precursor for the AZMB protective group has been developed .
- Methods of Application: The method provides gram-scale pure samples without the need for chromatographic purification .
- Results: The reduction cleavage using triphenylphosphine was found to be effective in the case of sterically hindered esters that are resistant to alkaline hydrolysis .
3. Raman Spectroscopic Studies
- Application Summary: Benzoic acid derivatives, including 2-(azidomethyl)benzoic Acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They display diverse physical properties depending upon the nature and position of the functional groups .
- Methods of Application: The influence of weak interactions in the crystalline phase of these compounds is studied using vibrational spectroscopy . The application of pressure is often used as a tool to get better insight into various interactions, particularly the weak interactions .
- Results: The study provides an understanding of the structure-property relations, possible polymorphism, and the influence of weak, non-bonded interactions in benzoic acid derivatives .
4. Precursor for Various Derivatives
- Application Summary: 2-(azidomethyl)benzoic Acid is used as a precursor for the synthesis of various derivatives .
5. High Pressure Behaviour Studies
- Application Summary: Benzoic acid derivatives, including 2-(azidomethyl)benzoic Acid, have been studied under high pressure . These studies aim to understand the influence of weak, non-bonded interactions in benzoic acid derivatives .
- Methods of Application: The high pressure behaviour of the derivatives is studied using Raman spectroscopic studies and density functional theory (DFT) calculations .
- Results: The results of the high pressure Raman spectroscopic work on ortho-substituted benzoic acid derivatives are presented and compared .
6. Synthesis of Various Derivatives
- Application Summary: 2-(azidomethyl)benzoic Acid is used as a precursor for the synthesis of various derivatives .
- Methods of Application: The specific methods of application can vary depending on the derivative being synthesized .
- Results: The results can also vary, but the synthesis of these derivatives expands the potential applications of 2-(azidomethyl)benzoic Acid .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(azidomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSGHDQLXIMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azidomethyl)benzoic Acid | |
CAS RN |
289712-57-8 | |
| Record name | 2-(azidomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

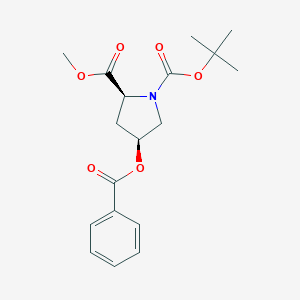


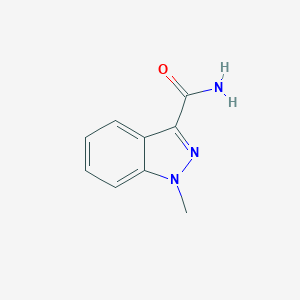

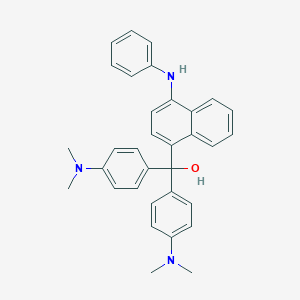
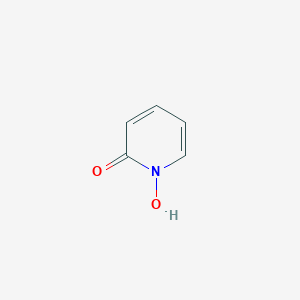
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)
